molecular formula C11H16N2O2 B13515193 Tert-butyl 2,3-diaminobenzoate CAS No. 1913300-45-4

Tert-butyl 2,3-diaminobenzoate

Cat. No.: B13515193
CAS No.: 1913300-45-4
M. Wt: 208.26 g/mol
InChI Key: QORVECHDYFEJEO-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-diaminobenzoate is an organic compound that features a tert-butyl group attached to a benzoate moiety with two amino groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-diaminobenzoate typically involves the reaction of tert-butyl benzoate with appropriate reagents to introduce the amino groups at the desired positions. One common method involves the nitration of tert-butyl benzoate followed by reduction to obtain the diamino derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-diaminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2,3-diaminobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-diaminobenzoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl group can also affect the compound’s solubility and stability, impacting its overall behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,4-diaminobenzoate: Similar structure but with amino groups at the 3 and 4 positions.

    Tert-butyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.

    Tert-butyl 2,5-diaminobenzoate: Amino groups at the 2 and 5 positions

Uniqueness

Tert-butyl 2,3-diaminobenzoate is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers .

Properties

CAS No.

1913300-45-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 2,3-diaminobenzoate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,12-13H2,1-3H3

InChI Key

QORVECHDYFEJEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)N

Origin of Product

United States

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